molecular formula C7H10ClN5S B12386889 Triapine (hydrochloride)

Triapine (hydrochloride)

Cat. No.: B12386889
M. Wt: 231.71 g/mol
InChI Key: VCIFBCIFIYJMDO-SODSUQDMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Triapine is synthesized through the reaction of 3-aminopyridine-2-carboxaldehyde with thiosemicarbazide. The reaction typically occurs in an aqueous medium under reflux conditions . The product is then purified through recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain the desired purity .

Industrial Production Methods

Industrial production of Triapine involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems, such as preparative HPLC, ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Triapine undergoes several types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include dehydrogenated metabolites, hydroxylated derivatives, and substituted thiosemicarbazones .

Properties

Molecular Formula

C7H10ClN5S

Molecular Weight

231.71 g/mol

IUPAC Name

[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea;hydrochloride

InChI

InChI=1S/C7H9N5S.ClH/c8-5-2-1-3-10-6(5)4-11-12-7(9)13;/h1-4H,8H2,(H3,9,12,13);1H/b11-4+;

InChI Key

VCIFBCIFIYJMDO-SODSUQDMSA-N

Isomeric SMILES

C1=CC(=C(N=C1)/C=N/NC(=S)N)N.Cl

Canonical SMILES

C1=CC(=C(N=C1)C=NNC(=S)N)N.Cl

Origin of Product

United States

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